2-(2-Fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one
Overview
Description
2-(2-Fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one is a complex organic compound with a unique structure that includes a fluorophenyl group, an oxazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxazole ring as a key step. This can be achieved by reacting 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone under specific conditions . The overall yield of this synthesis is around 32%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a potent triple-acting PPARα, -γ, and -δ agonist, with EC50 values of 0.029, 0.013, and 0.029 µM, respectively . These interactions can modulate various biological processes, including lipid metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)-propan-1-ol: This compound shares the fluorophenyl group but has a different overall structure.
2-(2-Fluorophenyl)propan-2-amine hydrochloride: Another compound with a fluorophenyl group, but with different functional groups and properties.
Uniqueness
2-(2-Fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one is unique due to its combination of a fluorophenyl group, an oxazole ring, and a pyrrolidine ring
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-12(2)15-11-17(23-20-15)16-8-5-9-21(16)18(22)10-13-6-3-4-7-14(13)19/h3-4,6-7,11-12,16H,5,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJDJAJRHRZZSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2C(=O)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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